Cas no 797755-11-4 (4-(2-Carboxyethyl)phenylboronic acid, pinacol ester)

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester structure
797755-11-4 structure
Produktname:4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
CAS-Nr.:797755-11-4
MF:C15H21BO4
MW:276.135844945908
MDL:MFCD11053827
CID:828108

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
    • 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
    • 4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
    • B-4617
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanoic acid (ACI)
    • 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]propionic acid
    • MDL: MFCD11053827
    • Inchi: 1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18)
    • InChI-Schlüssel: FGPXTVKFNUWYEQ-UHFFFAOYSA-N
    • Lächelt: O=C(CCC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 276.15300
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 4

Experimentelle Eigenschaften

  • PSA: 55.76000
  • LogP: 2.00300

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Sicherheitsinformationen

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-7388412-1.0g
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
797755-11-4 95.0%
1.0g
$34.0 2025-03-11
Enamine
EN300-7388412-2.5g
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
797755-11-4 95.0%
2.5g
$75.0 2025-03-11
SHENG KE LU SI SHENG WU JI SHU
sc-310896A-5 g
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester,
797755-11-4 98%
5g
¥6,784.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-310896A-5g
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester,
797755-11-4 98%
5g
¥6784.00 2023-09-05
eNovation Chemicals LLC
Y1257033-5g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
797755-11-4 98%
5g
$195 2024-06-07
abcr
AB273494-1 g
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester; 98%
797755-11-4
1g
€409.20 2023-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-310896-1g
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester,
797755-11-4 98%
1g
¥3272.00 2023-09-05
Aaron
AR0056Z6-100mg
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
797755-11-4 98%
100mg
$6.00 2025-01-23
Aaron
AR0056Z6-250mg
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
797755-11-4 98%
250mg
$8.00 2025-01-23
Aaron
AR0056Z6-1g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
797755-11-4 98%
1g
$27.00 2025-01-23

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Referenz
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Referenz
Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors
Grimm, Sebastian H.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(5), 692-699

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2.5 h, rt → 80 °C
Referenz
Synthesis and evaluation of (E)-2-(5-phenylpent-2-en-4-ynamido)cyclohex-1-ene-1-carboxylate derivatives as HCA2 receptor agonists
Bobileva, Olga; et al, Bioorganic & Medicinal Chemistry, 2017, 25(16), 4314-4329

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Cyclohexanethiol ,  Rose Bengal Solvents: Dimethyl sulfoxide ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Water
Referenz
Hydrocarboxylation of alkenes with formate salts via photocatalysis
Huang, Yan; et al, Youji Huaxue, 2022, 42(8), 2568-2573

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Referenz
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Referenz
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

Synthetic Routes 7

Reaktionsbedingungen
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  45 °C
Referenz
PQS-enabled visible-light iridium photoredox catalysis in water at room temperature
Bu, Mei-jie; et al, Green Chemistry, 2018, 20(6), 1233-1237

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethyl sulfoxide ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Solvents: Water
Referenz
Photoredox Activation of Formate Salts: Hydrocarboxylation of Alkenes via Carboxyl Group Transfer
Huang, Yan; et al, ACS Catalysis, 2021, 11(24), 15004-15012

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Referenz
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Raw materials

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:797755-11-4)4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
A864812
Reinheit:99%
Menge:5g
Preis ($):181.0